molecular formula C12H24N2O2 B1382002 tert-Butyl 4-amino-4-methylazepane-1-carboxylate CAS No. 1541842-26-5

tert-Butyl 4-amino-4-methylazepane-1-carboxylate

Cat. No.: B1382002
CAS No.: 1541842-26-5
M. Wt: 228.33 g/mol
InChI Key: PSAWVQOJMPWLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-4-methylazepane-1-carboxylate: is a versatile small molecule scaffold used primarily in research and development. It has the chemical formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . This compound is often utilized in pharmaceutical testing and as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-methylazepane-1-carboxylate typically involves the protection of amines using carbamate groups. One common method is the use of tert-butyl chloroformate (Boc₂O) to protect the amine group . The reaction conditions usually involve mild bases such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protecting group strategies. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures .

Mechanism of Action

The mechanism of action for tert-Butyl 4-amino-4-methylazepane-1-carboxylate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various synthetic steps and can be removed under acidic conditions to reveal the free amine . This allows for selective reactions and the construction of complex molecules .

Biological Activity

Tert-butyl 4-amino-4-methylazepane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and implications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a seven-membered azepane ring, a tert-butyl group, an amino group, and a carboxylate functional group. Its molecular formula is C11H21N3O2C_{11}H_{21}N_{3}O_{2}, with a molecular weight of approximately 228.33 g/mol. The compound appears as a white to light yellow powder and exhibits distinctive physicochemical properties that contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of medicinal chemistry. Its potential applications include:

  • Antimicrobial Activity : Studies have shown that azepane derivatives can possess antimicrobial properties, suggesting that this compound may also exhibit similar effects.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective potential, indicating possible applications in treating neurodegenerative diseases.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor, which could be beneficial in various therapeutic contexts.

While specific mechanisms of action for this compound are not fully elucidated, its structural features suggest several possible interactions within biological systems:

  • Nucleophilic Interactions : The presence of the amino group may allow the compound to act as a nucleophile or participate in hydrogen bonding with biomolecules.
  • Receptor Binding : Given its structural similarity to known bioactive compounds, it may bind to specific receptors or enzymes, modulating their activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Azepane Ring : Utilizing appropriate precursors and reaction conditions to construct the seven-membered ring.
  • Introduction of Functional Groups : Sequential reactions to introduce the tert-butyl and carboxylate groups while ensuring high purity and yield.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, comparisons can be drawn with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Tert-butyl 4-amino-4-methylpiperidine-1-carboxylatePiperidine ring instead of azepaneDifferent ring size affects reactivity
Tert-butyl 4-amino-5-methylazepane-1-carboxylateMethyl group at position 5May exhibit different biological activity
Tert-butyl 3-amino-3-methylazepane-1-carboxylateAmino group at position 3Potentially different pharmacological effects

These comparisons highlight how variations in structure can influence biological activity and therapeutic potential.

Case Studies

Several studies have investigated the biological effects of azepane derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that azepane derivatives exhibited significant antimicrobial activity against various strains of bacteria, suggesting potential applications in antibiotic development.
  • Neuroprotective Properties : Research into related compounds showed promising results in protecting neuronal cells from oxidative stress, indicating that this compound may also have neuroprotective effects.

Properties

IUPAC Name

tert-butyl 4-amino-4-methylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-5-6-12(4,13)7-9-14/h5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAWVQOJMPWLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 2
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 4
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 5
tert-Butyl 4-amino-4-methylazepane-1-carboxylate
Reactant of Route 6
tert-Butyl 4-amino-4-methylazepane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.